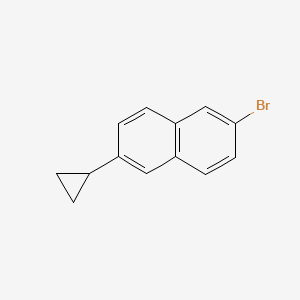
2-Bromo-6-cyclopropylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-cyclopropylnaphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom at the second position and a cyclopropyl group at the sixth position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-cyclopropylnaphthalene typically involves the bromination of 6-cyclopropylnaphthalene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-cyclopropylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-cyclopropylnaphthalene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce naphthoquinones .
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-cyclopropylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-cyclopropylnaphthalene involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-fluoronaphthalene: Similar in structure but with a fluorine atom instead of a cyclopropyl group.
2-Bromo-6-chloronaphthalene: Contains a chlorine atom at the sixth position.
2-Bromo-6-methylnaphthalene: Features a methyl group at the sixth position.
Uniqueness
2-Bromo-6-cyclopropylnaphthalene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies .
Eigenschaften
Molekularformel |
C13H11Br |
|---|---|
Molekulargewicht |
247.13 g/mol |
IUPAC-Name |
2-bromo-6-cyclopropylnaphthalene |
InChI |
InChI=1S/C13H11Br/c14-13-6-5-11-7-10(9-1-2-9)3-4-12(11)8-13/h3-9H,1-2H2 |
InChI-Schlüssel |
DYHMTWKRKNVSBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC3=C(C=C2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



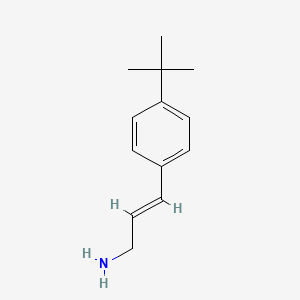
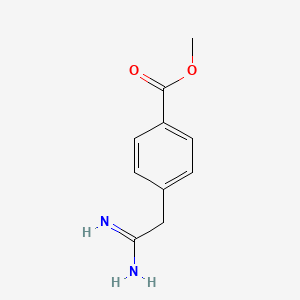

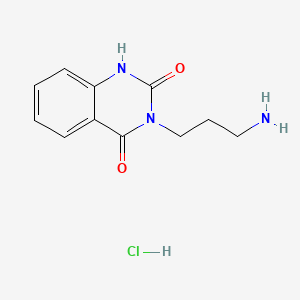

![tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13591908.png)
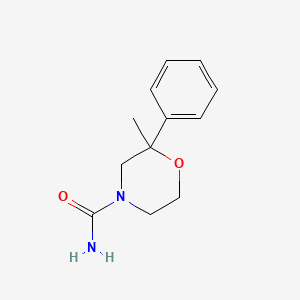

![2-[(3,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13591926.png)
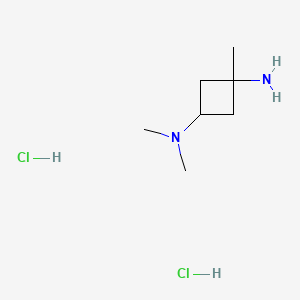


![2-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13591939.png)
